BenchChemオンラインストアへようこそ!

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide

Quinazolinone Acetamide Data Gap

This compound is an unvalidated N-cyclohexyl/N-phenylacetamide variant for de novo SAR. No authoritative purity, stability, or bioactivity baseline exists. Structurally related quinazolinone acetamides show KCNQ2 modulation (IC₅₀ 70–120 nM) and PNP inhibition (lead 6g: 0.159 µM). In the absence of target-specific SAR for this motif, generic substitution introduces unquantifiable assay failure risk. Procure only as an exploratory probe, not a validated-lead replacement. Confirm identity and purity independently upon receipt.

Molecular Formula C22H23N3O3
Molecular Weight 377.4 g/mol
Cat. No. B5790333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H23N3O3/c26-20(23-16-9-3-1-4-10-16)15-24-19-14-8-7-13-18(19)21(27)25(22(24)28)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,23,26)
InChIKeyVSMMWEBKVNICPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide


No authoritative baseline can be established. Due to the exclusion of all accessible vendor databases and chemical catalogs for this specific compound, no authoritative primary source (peer-reviewed article, patent with explicit characterization, or recognized authoritative database) that scientifically defines the baseline properties, purity, or stability of this compound could be located within the search constraints [1]. Therefore, any procurement consideration lacks a verifiable starting reference point.

Why Generic Substitution of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide Carries Quantifiable Risk


The risk of generic substitution cannot be quantified. For structurally similar quinazolinone acetamide derivatives, minor modifications such as halogen substitution on the phenyl ring or variation of the N-alkyl group are known to drastically alter target affinity. For example, in a purine nucleoside phosphorylase (PNP) inhibitor series, introducing a specific acetamide substituent led to a >150-fold difference in PNP IC₅₀ between closely related candidates [1]. Without structure-activity relationship (SAR) data for the N-cyclohexyl, N-phenylacetamide motif, any substitution with a closely related analog introduces an unquantifiable risk of functional failure in biological assays, making targeted procurement mandatory.

Differentiated Evidence Analysis for 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide


Absence of Verifiable Comparative Data for 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide

No quantitative, comparator-based evidence could be generated. A comprehensive search returned no primary research articles, patents, or authoritative databases containing assay data for 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide that also met the sourcing criteria. All sources referencing this precise compound were explicitly excluded vendor catalogs. The only analogous quantitative framework—a PNP inhibitor series from a 2023 Eur. J. Med. Chem. paper—demonstrates profound activity cliffs where the most potent compound (6g) achieved a PNP IC₅₀ of 0.159 µM, but this does not include the target compound [1]. The highest-strength evidence admissible here is therefore the explicit confirmation that no direct or cross-study comparable differentiation data exists within permissible sources.

Quinazolinone Acetamide Data Gap

Evidence-Constrained Application Scenarios for 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide


Prospective Use in Structure-Activity Relationship (SAR) Exploration for Purine Nucleoside Phosphorylase (PNP) Inhibition

Based on the general framework of acetamide quinazolinone PNP inhibitors [1], this compound could serve as a novel N-cyclohexyl/N-phenylacetamide variant in a SAR matrix. However, its value is entirely speculative; there is no quantitative evidence to suggest it will match or exceed the performance of lead compounds like 6g (PNP IC₅₀: 0.159 µM). Its procurement is only justified in the context of de novo SAR generation, not as a replacement for a validated lead.

Exploratory Chemical Biology Probe Screening Against Potassium Voltage-Gated Channels (KCNQ2)

A structurally related quinazolinone acetamide (distinct from the target compound) showed IC₅₀ values of 70 nM and 120 nM against KCNQ2 and KCNQ2/Q3 channels, respectively [2]. This suggests that the N-cyclohexyl-2,4-dioxoquinazolinone scaffold has potential for ion channel modulation. The target compound could be screened as an exploratory probe, but its actual activity is unvalidated, and it cannot be prioritized over the more potent established analogs without head-to-head data.

Quote Request

Request a Quote for 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.